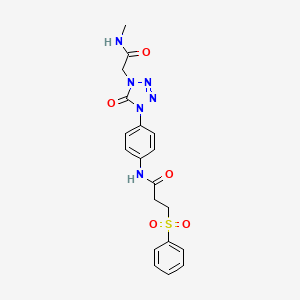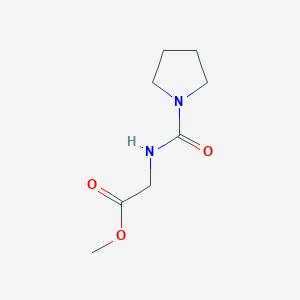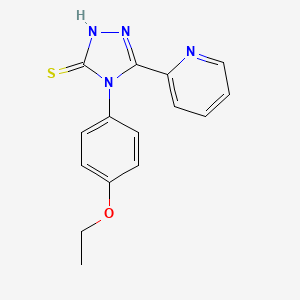
N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C19H20N6O5S and its molecular weight is 444.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Insecticides
A compound with a unique structure, including a heptafluoroisopropyl group and a sulfonylalkyl group, has been identified for its potent insecticidal activity against lepidopterous pests. This compound is characterized by a novel mode of action, distinguished by specific larval body contractions, offering an innovative approach to pest management and integrated pest management programs due to its safety profile for non-target organisms (Tohnishi et al., 2005).
Heterocyclic Synthesis
Research has focused on the synthesis of dihydropyrazole and its utility in creating 3,3-diarylacrylonitrile using N-sulfonylhydrazone and propargyl alcohol. The key intermediate identified in this tandem transformation is N-sulfonyl allenamide, highlighting an efficient strategy for synthesizing valuable heterocyclic compounds (Zhu et al., 2011).
Molecular Docking and Bioassay Studies
Tetrazole derivatives have been synthesized and analyzed for their molecular structure using X-ray crystallography. These studies aimed at understanding the interaction of these compounds within the active site of cyclooxygenase-2 enzyme, comparing them with known drugs like celecoxib. However, the in vitro bioassay studies revealed that these compounds do not inhibit cyclooxygenase-1 or cyclooxygenase-2 enzymes, suggesting their specificity and potential application in areas other than as anti-inflammatory agents (Al-Hourani et al., 2020).
Drug Metabolism
A study on LY451395, a biaryl-bis-sulfonamide and a potent potentiator of AMPA receptors, demonstrated the application of a microbial-based biocatalytic system to produce mammalian metabolites. This approach facilitated the isolation of metabolites for structural characterization, providing insights into the drug's metabolism and the potential for microbial systems to support drug development processes (Zmijewski et al., 2006).
Structural Analysis
The crystal and molecular structures of inhibitors related to dihydrofolate reductase, showing potential for cancer chemotherapy, were determined. The extended conformation of these molecules and the protonation at specific sites on their structure underscore the importance of stereochemistry in the development of antitumor agents (Camerman et al., 1978).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O5S/c1-20-18(27)13-24-19(28)25(23-22-24)15-9-7-14(8-10-15)21-17(26)11-12-31(29,30)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,27)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMFWWSCYXZHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2869385.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2869386.png)
![2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide](/img/structure/B2869388.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2869396.png)

![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)
![N'-cyclopropyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2869400.png)
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869401.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)


